

# Core Molecular Structure & Physicochemical Profile

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(4-Bromophenoxy)benzotrile

CAS No.: 330792-93-3

Cat. No.: B1291998

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**4-(4-Bromophenoxy)benzotrile**, with the molecular formula  $C_{13}H_8BrNO$ , is a diaryl ether distinguished by a benzotrile moiety linked to a brominated phenyl ring via an oxygen bridge. [1] This arrangement creates a molecule with distinct electronic and steric properties that are crucial for its chemical behavior and application.

The molecule's architecture is governed by the interplay of its functional groups:

- **The Nitrile Group (-C≡N):** This strong electron-withdrawing group significantly influences the electronic density of the adjacent phenyl ring, making it a key site for chemical modification and a potential hydrogen bond acceptor in biological systems. [2] The presence of a nitrile is a common strategy in drug design to modulate physicochemical properties and enhance binding affinity. [2]
- **The Ether Linkage (-O-):** The diaryl ether bond provides a degree of conformational flexibility while maintaining a rigid core structure. This linkage is a common scaffold in many biologically active compounds.
- **The Bromine Atom (-Br):** As a halogen, bromine acts as a weak electron-withdrawing group through induction but also introduces a site for various cross-coupling reactions, making it an invaluable handle for further synthetic elaboration. Its presence also results in a characteristic isotopic signature in mass spectrometry.

The reactivity and utility of the **4-(4-bromophenoxy)benzotrile** core can be finely adjusted by the electronic nature and position of its substituents, which dictate its susceptibility to reactions like hydrolysis, reduction, and nucleophilic aromatic substitution.[3]

Table 1: Physicochemical Properties of **4-(4-Bromophenoxy)benzotrile**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>8</sub> BrNO	PubChem[1]
Molecular Weight	274.11 g/mol	---
Monoisotopic Mass	272.979 g/mol	PubChem[1]
Appearance	Solid (form)	Sigma-Aldrich
Melting Point	110-115 °C (lit.)	Sigma-Aldrich[4]
Boiling Point	235-237 °C (lit.)	Sigma-Aldrich[4]
CAS Number	38361-12-3	---
SMILES	<chem>C1=CC(=CC=C1C#N)OC2=C C=C(C=C2)Br</chem>	PubChem[1]
InChIKey	RXRIGCPVWWYVQV- UHFFFAOYSA-N	PubChem[1]

## Synthesis: The Ullmann Condensation Approach

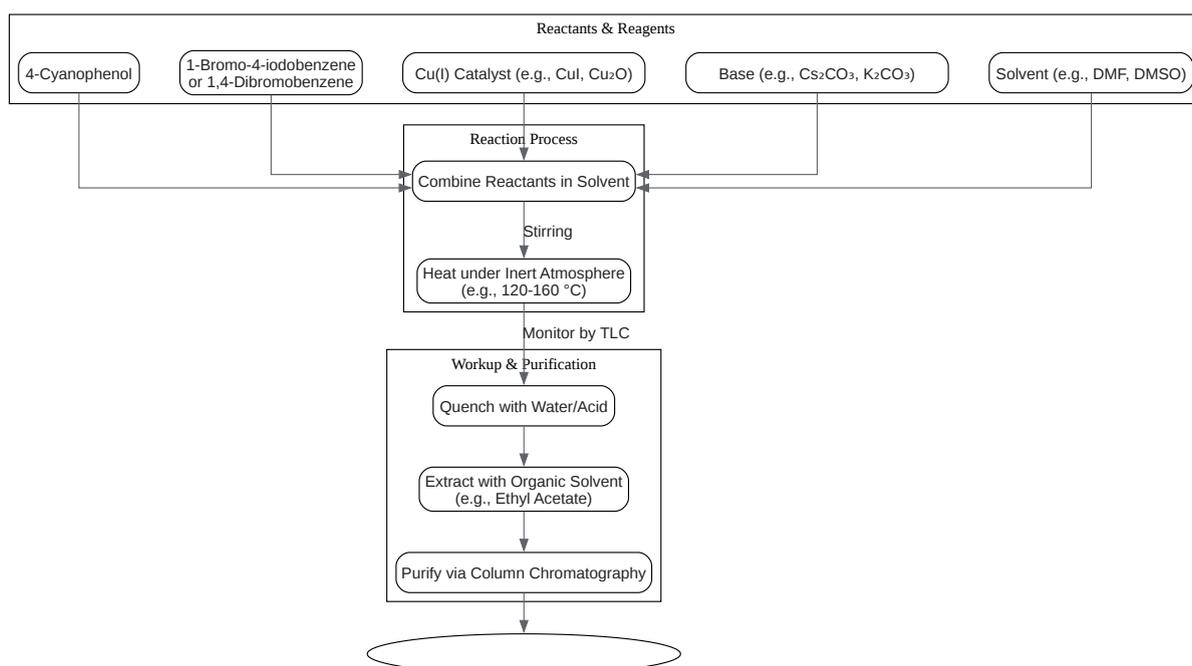
The most direct and established method for constructing the diaryl ether framework of **4-(4-bromophenoxy)benzotrile** is the Ullmann condensation.[5] This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[6] While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions.[5][7]

The causality behind the experimental choices is critical:

- Catalyst: Copper(I) is the active catalytic species. Its role is to facilitate the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-O bond.[8]

- Base: A base, such as cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) or potassium carbonate ( $\text{K}_2\text{CO}_3$ ), is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion required for the coupling reaction.<sup>[7][9]</sup>
- Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.<sup>[5]</sup>

## Logical Workflow for Ullmann Synthesis



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Caption: Ullmann synthesis workflow for **4-(4-Bromophenoxy)benzonitrile**.

## Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a self-validating system, where reaction progress is monitored to ensure completion before proceeding to the next phase.

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), copper(I) oxide (0.1 eq.), and cesium carbonate (2.0 eq.).
- **Inert Atmosphere:** Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the copper catalyst.
- **Solvent Addition:** Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.2 M concentration with respect to 4-cyanophenol).
- **Reaction:** Immerse the flask in a preheated oil bath at 140 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the starting phenol is a key indicator of reaction progression. The reaction is typically complete within 12-24 hours.
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. The use of a brine wash for the combined organic layers helps to remove residual DMF and water.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure **4-(4-bromophenoxy)benzonitrile**.

# Spectroscopic Characterization & Structural Validation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10] The molecule has four distinct aromatic proton environments, which appear as doublets due to ortho-coupling.

Table 2: Predicted NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Key Correlation
$^1\text{H}$ NMR	7.60 - 7.70	Doublet	Protons ortho to -CN
	7.50 - 7.60	Doublet	Protons ortho to -Br
	7.00 - 7.10	Doublet	Protons ortho to -O- (on nitrile ring)
	6.90 - 7.00	Doublet	Protons ortho to -O- (on bromo ring)
$^{13}\text{C}$ NMR	~161	Singlet	C-O (nitrile ring)
	~156	Singlet	C-O (bromo ring)
	~134	Singlet	C-H (ortho to -CN)
	~133	Singlet	C-H (ortho to -Br)
	~119	Singlet	C-CN
	~118	Singlet	C-H (ortho to -O-)
	~118	Singlet	C-Br
	~106	Singlet	C-CN (quaternary)

Note: These are typical shift ranges. Actual values can be influenced by solvent and concentration. Data for similar substituted benzonitriles can be found in the literature.[11]

## FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups based on their vibrational frequencies.[12]

Table 3: Characteristic FT-IR Vibrational Frequencies

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C≡N Stretch (Nitrile)	2220 - 2230	Strong, Sharp
C-O-C Stretch (Aryl Ether)	1230 - 1270	Strong
Aromatic C=C Stretch	1580 - 1600 & 1470 - 1500	Medium to Strong
C-Br Stretch	500 - 600	Medium

The nitrile stretch is highly characteristic and serves as a primary diagnostic peak.[13]

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

Adduct	Ion Formula	Calculated m/z
[M] <sup>+</sup>	[C <sub>13</sub> H <sub>8</sub> <sup>79</sup> BrNO] <sup>+</sup>	272.9789
[M] <sup>+</sup>	[C <sub>13</sub> H <sub>8</sub> <sup>81</sup> BrNO] <sup>+</sup>	274.9769
[M+H] <sup>+</sup>	[C <sub>13</sub> H <sub>9</sub> <sup>79</sup> BrNO] <sup>+</sup>	273.9862
[M+Na] <sup>+</sup>	[C <sub>13</sub> H <sub>8</sub> <sup>79</sup> BrNNaO] <sup>+</sup>	295.9682

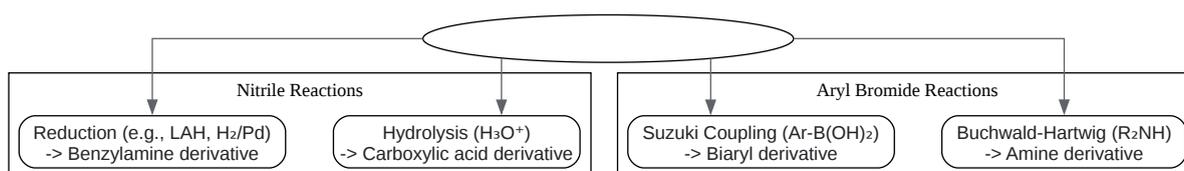
The presence of bromine results in two molecular ion peaks ([M]<sup>+</sup> and [M+2]<sup>+</sup>) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[1]

## Chemical Reactivity and Synthetic Potential

The functional groups of **4-(4-bromophenoxy)benzonitrile** offer distinct handles for further chemical transformations, making it a valuable intermediate.

- **Nitrile Group Transformations:** The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.<sup>[3][14]</sup>
- **Aryl Bromide Transformations:** The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, or amino substituents.
- **Electrophilic Aromatic Substitution:** The two aromatic rings exhibit different reactivities towards electrophiles. The phenoxy-substituted ring is activated, while the cyano-substituted ring is deactivated. This differential reactivity can be exploited for selective functionalization.

### Key Reaction Pathways



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Caption: Major reaction pathways for **4-(4-Bromophenoxy)benzonitrile**.

## Applications in Drug Discovery and Materials Science

The structural motifs within **4-(4-bromophenoxy)benzonitrile** are prevalent in pharmaceutically active compounds and advanced materials.

- **Scaffold for Drug Discovery:** The diaryl ether core is a privileged structure in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups or form critical hydrogen bonds with protein targets.<sup>[2]</sup> The ability to functionalize the molecule at the bromine and nitrile positions allows for the rapid generation of compound libraries for screening. The broader class of bromophenols, from which this molecule is derived, is known to exhibit a range of biological activities.<sup>[15]</sup> Molecular docking studies often rely on precise recognition of fragments like benzonitrile to predict binding to biological receptors.<sup>[16]</sup>
- **Intermediate for Complex Synthesis:** Its utility as a starting material is significant. For instance, reduction of the nitrile to an amine, followed by further reactions, is a common strategy in the synthesis of heterocyclic compounds.<sup>[14]</sup>
- **Materials Science:** Diaryl ethers with nitrile groups can be precursors to high-performance polymers or liquid crystals, where the rigid core and polar nitrile group contribute to desirable thermal and electronic properties.

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